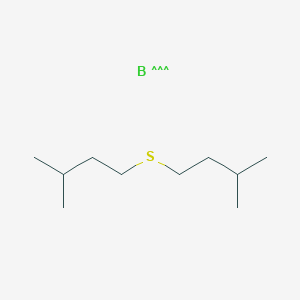
4-Tert-amylbenzenesulfonyl chloride
Overview
Description
Molecular Structure Analysis
Advanced structural analysis methods, such as single crystal X-ray diffraction (SCXRD), are often required to fully characterize molecular materials based on small organic molecules . Fourier transform infrared (FTIR) spectroscopy can also be used to identify variations in the total composition of microorganisms through the determination of changes in functional groups in biomolecules .
Chemical Reactions Analysis
Benzenesulfonyl chloride, an organic analog of chlorosulfonic acid, is highly reactive towards water . It reacts with water in the eye to produce hydrochloric acid (HCl), another corrosive and irritant substance . The understanding of complex ion formation and associated stepwise equilibrium reactions is crucial in complexometric titrations and calculations .
Scientific Research Applications
Chemistry
4-Tert-amylbenzenesulfonyl chloride is a chemical compound used in various chemical reactions . It’s a high-purity compound with a molecular weight of 232.73 g/mol . It’s used in the synthesis of other compounds and in pharmaceutical testing .
Biology
In the field of biology, 4-Tert-amylbenzenesulfonyl chloride is used for pharmaceutical testing . It’s a high-quality reference standard that provides accurate results .
Medicine
4-Tert-amylbenzenesulfonyl chloride is used in the medical field for pharmaceutical testing . It’s a high-quality reference standard that ensures accurate results .
Industry
4-Tert-amylbenzenesulfonyl chloride is used in various industrial applications . It’s used in the production of a variety of products and is a valuable asset for a wide range of chemical applications .
Environment
In environmental science, chlorine-based compounds like 4-Tert-amylbenzenesulfonyl chloride are of interest due to their use as tracers for water flow and contaminant transport . They are also studied for their effects on the environment .
Materials Science
While there isn’t specific information available on the use of 4-Tert-amylbenzenesulfonyl chloride in materials science, similar compounds are used in the fabrication of materials and structures at the nanoscale .
Energy
Chlorine-based compounds, like 4-Tert-amylbenzenesulfonyl chloride, are used in energy storage applications . They are used in the development of batteries and other energy storage devices .
Safety and Hazards
“4-Tert-amylbenzenesulfonyl chloride” is a chemical compound that should be handled with care. It is not intended for human or veterinary use. According to a safety data sheet for a similar compound, benzenesulfonyl chloride, it causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes into contact with skin .
Mechanism of Action
Target of Action
It’s structurally related to 4-tert-butylbenzenesulfonic acid, which has been reported to interact withProthrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation .
Mode of Action
Sulfonamides, a class of compounds that includes 4-tert-amylbenzenesulfonyl chloride, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Given its structural similarity to sulfonamides, it may interfere with the folic acid synthesis pathway in bacteria .
Result of Action
Based on its structural similarity to sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis .
properties
IUPAC Name |
4-(2-methylbutan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQFZZPRWQTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624308 | |
| Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169677-20-7 | |
| Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)

![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)




![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)

